molecular formula C10H19N B13183269 N-cyclopropyl-3-methylcyclohexan-1-amine

N-cyclopropyl-3-methylcyclohexan-1-amine

Cat. No.: B13183269
M. Wt: 153.26 g/mol
InChI Key: CMLXXGUQXTZGFC-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methylcyclohexan-1-amine is a chemical compound with the molecular formula C10H19N It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with a cyclopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, secondary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-cyclopropyl-3-methylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

N-cyclopropyl-3-methylcyclohexan-1-amine can be compared with other cycloalkane derivatives such as:

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Cyclohexylamine: A compound with a cyclohexane ring substituted with an amine group.

    Methylcyclohexane: A cyclohexane ring substituted with a methyl group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its simpler counterparts.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-cyclopropyl-3-methylcyclohexan-1-amine

InChI

InChI=1S/C10H19N/c1-8-3-2-4-10(7-8)11-9-5-6-9/h8-11H,2-7H2,1H3

InChI Key

CMLXXGUQXTZGFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2CC2

Origin of Product

United States

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